2-Bromocyclopentane-1,3-dione
Overview
Description
2-Bromocyclopentane-1,3-dione is an organic compound with the molecular formula C5H5BrO2 It is a brominated derivative of cyclopentane-1,3-dione, characterized by the presence of a bromine atom at the second position of the cyclopentane ring
Mechanism of Action
Target of Action
It’s known that this compound is used as an important intermediate in organic synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context.
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of 2-Bromocyclopentane-1,3-dione . For instance, its reactivity might increase at higher temperatures or under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromocyclopentane-1,3-dione can be synthesized through the bromination of cyclopentane-1,3-dione. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromocyclopentane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form cyclopentane-1,3-dione or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, although specific conditions and reagents would be required.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Substitution: Formation of azido or thiol derivatives.
Reduction: Formation of cyclopentane-1,3-dione.
Oxidation: Formation of more oxidized cyclopentane derivatives.
Scientific Research Applications
2-Bromocyclopentane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Cyclopentane-1,3-dione: The non-brominated parent compound.
2-Chlorocyclopentane-1,3-dione: A chlorinated analogue.
2-Iodocyclopentane-1,3-dione: An iodinated analogue.
Comparison: 2-Bromocyclopentane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogues. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and reduction reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromocyclopentane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCQYLERXSBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344955 | |
Record name | 2-Bromocyclopentane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14203-24-8 | |
Record name | 2-Bromocyclopentane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromocyclopentane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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